molecular formula C16H11Cl2N3O3 B2405636 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 891138-83-3

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2405636
CAS No.: 891138-83-3
M. Wt: 364.18
InChI Key: VDJTYVNQBANMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a 2-methoxybenzamide moiety at the 2-position. Its molecular formula is C₁₅H₁₁Cl₂N₃O₃, with a molecular weight of 352.2 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms and an electron-donating methoxy group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-10(13)14(22)19-16-21-20-15(24-16)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJTYVNQBANMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 1,3,4-Oxadiazole 2,5-Dichlorophenyl, 2-methoxybenzamide 352.2 Not reported Amide, oxadiazole, Cl, OCH₃
Compound 7c () 1,3,4-Oxadiazole 2-Amino-thiazole, sulfanylpropanamide 375 134–178 Thiazole, sulfanyl, amide
N′-5-Tetrazolyl-N-arylthioureas () Tetrazole Arylthiourea ~250–300 (estimated) Not reported Tetrazole, thiourea
Diflufenican () Pyridine Trifluoromethylphenoxy, difluorophenyl 394.3 161–162 Carboxamide, CF₃, F

Key Observations :

  • Substituent Effects :
    • The 2,5-dichlorophenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability compared to methylphenyl groups in compounds.
    • The 2-methoxybenzamide moiety provides hydrogen-bonding capacity, similar to the carboxamide group in diflufenican (), but with an electron-donating methoxy group instead of electron-withdrawing halogens .
  • Melting Points: oxadiazole derivatives (134–178°C) suggest that halogenation (e.g., chlorine) increases melting points compared to non-halogenated analogs, though the target compound’s exact value is unreported .

Bioactivity Trends

While direct bioactivity data for the target compound are unavailable, comparisons can be drawn from analogs:

  • Oxadiazole Derivatives () : Compounds with sulfanylpropanamide and thiazole groups exhibited moderate antifungal activity, suggesting that the oxadiazole core contributes to target binding. The absence of thiazole in the target compound may alter selectivity .
  • Tetrazole-Thiourea Hybrids () : Substituted aryl groups (e.g., methoxy, bromo) enhanced herbicidal activity. The dichlorophenyl group in the target compound may similarly improve potency due to halogen-mediated hydrophobic interactions .
  • Benzamide-Based Pesticides (): Diflufenican’s trifluoromethylphenoxy group is critical for pre-emergent herbicidal activity. The target compound’s methoxy group may offer a balance between lipophilicity and solubility for systemic translocation .

Electronic and Steric Considerations

  • This contrasts with electron-withdrawing groups (e.g., CF₃ in diflufenican), which polarize the carbonyl, enhancing electrophilicity .
  • Steric Hindrance : The 2,5-dichlorophenyl group at the oxadiazole 5-position may restrict rotational freedom, favoring a planar conformation for stacking with biological targets like enzyme active sites .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an oxadiazole ring, along with a methoxybenzamide moiety. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is C15H12Cl2N3OC_{15}H_{12}Cl_2N_3O, with a molecular weight of approximately 327.18 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways. Protein kinases play crucial roles in regulating cellular functions such as proliferation and apoptosis .
  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against human lung cancer cell lines A549 and HCC827, demonstrating significant cytotoxicity .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines:

Cell LineIC50 (μM)Notes
A5496.75 ± 0.19High activity observed
HCC8275.13 ± 0.97Moderate cytotoxicity
NCI-H3584.01 ± 0.95Significant inhibition
MRC-53.11 ± 0.26Moderate cytotoxicity on normal cells

These results indicate that while the compound exhibits potent antitumor activity against cancer cells, it also affects normal fibroblast cells (MRC-5), highlighting the need for further optimization to improve selectivity and reduce toxicity .

Mechanistic Insights

Studies have suggested that this compound may disrupt microtubule dynamics in cancer cells, similar to other oxadiazole derivatives known for their antiproliferative effects . This disruption can lead to mitotic arrest and subsequent cell death.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related oxadiazole compounds:

  • Antitumor Activity : A study evaluated a series of oxadiazole derivatives for their ability to inhibit cancer cell proliferation. Compounds with similar structural motifs showed promising results against various tumor types .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the oxadiazole ring and substituents significantly influence biological potency. This insight is crucial for guiding future drug design efforts aimed at enhancing efficacy while minimizing side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.